1H-Indole-3-acetic acid, 1-(2-(hydroxyamino)-2-oxoethyl)-5-methoxy-2-methyl-, methyl ester
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Overview
Description
1H-Indole-3-acetic acid, 1-(2-(hydroxyamino)-2-oxoethyl)-5-methoxy-2-methyl-, methyl ester is a complex organic compound belonging to the indole family.
Preparation Methods
The synthesis of 1H-Indole-3-acetic acid, 1-(2-(hydroxyamino)-2-oxoethyl)-5-methoxy-2-methyl-, methyl ester typically involves multiple stepsCommon reagents used in these reactions include indole-3-acetic acid, methyl iodide, and hydroxylamine . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-3-acetic acid, 1-(2-(hydroxyamino)-2-oxoethyl)-5-methoxy-2-methyl-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It is studied for its role in plant growth regulation and as a potential bioactive compound.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its antioxidant properties.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The molecular targets include enzymes and receptors involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1H-Indole-3-acetic acid, 1-(2-(hydroxyamino)-2-oxoethyl)-5-methoxy-2-methyl-, methyl ester include:
Indole-3-acetic acid: A well-known plant hormone with similar structural features.
Indole-3-butyric acid: Another plant hormone with a longer side chain.
Indole-3-propionic acid: Known for its antioxidant properties. Compared to these compounds, this compound has unique functional groups that may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
57846-30-7 |
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Molecular Formula |
C15H18N2O5 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
methyl 2-[1-[2-(hydroxyamino)-2-oxoethyl]-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C15H18N2O5/c1-9-11(7-15(19)22-3)12-6-10(21-2)4-5-13(12)17(9)8-14(18)16-20/h4-6,20H,7-8H2,1-3H3,(H,16,18) |
InChI Key |
UXTMTJXKVCLNFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC(=O)NO)C=CC(=C2)OC)CC(=O)OC |
Origin of Product |
United States |
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